molecular formula C31H57F3N10O9 B12354585 Sligrl-NH2 (tfa)

Sligrl-NH2 (tfa)

Cat. No.: B12354585
M. Wt: 770.8 g/mol
InChI Key: LVEFPJRPZFTZBQ-DBYSMBDASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sligrl-NH2 (tfa) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid in the sequence is added using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected using a cocktail of reagents, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Sligrl-NH2 (tfa) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Sligrl-NH2 (tfa) primarily undergoes reactions typical of peptides, including:

    Hydrolysis: Breaking down into constituent amino acids.

    Oxidation: Particularly at the methionine residue if present.

    Amidation: Formation of amide bonds during synthesis.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Amidation: Coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions are typically the individual amino acids or modified peptides, depending on the reaction conditions .

Scientific Research Applications

Sligrl-NH2 (tfa) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigates the role of PAR-2 in various cellular processes, including inflammation and immune response.

    Medicine: Explores potential therapeutic applications in conditions like pain, inflammation, and gastrointestinal disorders.

    Industry: Utilized in the development of new drugs targeting PAR-2.

Mechanism of Action

Sligrl-NH2 (tfa) exerts its effects by binding to and activating protease-activated receptor-2 (PAR-2). This activation triggers intracellular signaling cascades involving G-protein coupled pathways. These pathways lead to various cellular responses, including the production of inflammatory mediators, modulation of pain perception, and regulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    SLIGKV-NH2: Another PAR-2 agonist with a slightly different amino acid sequence.

    TFLLR-NH2: A PAR-1 agonist with similar applications in research.

Uniqueness

Sligrl-NH2 (tfa) is unique due to its high specificity and potency as a PAR-2 agonist. This specificity makes it a valuable tool in studying the physiological and pathological roles of PAR-2, distinguishing it from other similar peptides .

Properties

Molecular Formula

C31H57F3N10O9

Molecular Weight

770.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1

InChI Key

LVEFPJRPZFTZBQ-DBYSMBDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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